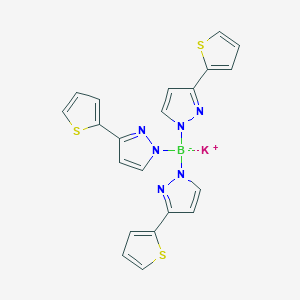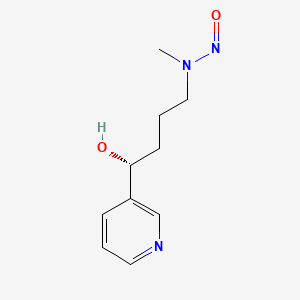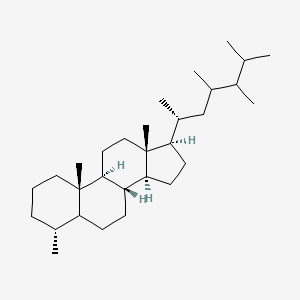
6-Sialyl-D-glucose Sodium Salt (α/β mixture)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
6-Sialyl-D-glucose Sodium Salt (α/β mixture) is synthesized from D-Glucose and N-Acetylneuraminic Acid. The synthetic route involves the glycosylation of D-Glucose with N-Acetylneuraminic Acid under controlled conditions. Industrial production methods include cGMP synthesis workshops with cleanroom classes ranging from Class 100 to Class 100,000. The production capacity can range from kilograms to metric tons, ensuring high purity and quality.
化学反应分析
6-Sialyl-D-glucose Sodium Salt (α/β mixture) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur with halogenating agents like thionyl chloride or phosphorus tribromide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
6-Sialyl-D-glucose Sodium Salt (α/β mixture) has a wide range of scientific research applications:
Chemistry: It is used to study glycosylation processes and sialic acid interactions.
Biology: The compound is utilized in the investigation of cellular processes involving sialic acids.
Medicine: It aids in drug development, particularly in the design of sialic acid-based therapeutics.
Industry: The compound is employed in the production of high-purity oligosaccharides for various industrial applications.
作用机制
The mechanism of action of 6-Sialyl-D-glucose Sodium Salt (α/β mixture) involves its interaction with specific molecular targets and pathways. It primarily targets glycoproteins and glycolipids, influencing cellular processes such as cell signaling and adhesion. The compound’s effects are mediated through its binding to sialic acid receptors on cell surfaces, modulating various biological functions.
相似化合物的比较
6-Sialyl-D-glucose Sodium Salt (α/β mixture) can be compared with other similar compounds such as:
6-Sialyl-D-lactose Sodium Salt: Another sialic acid derivative used in similar research applications.
6-Sialyl-D-mannose Sodium Salt: A compound with similar glycosylation properties but different sugar moieties.
6-Sialyl-D-galactose Sodium Salt: Used in studies involving galactose-specific interactions. The uniqueness of 6-Sialyl-D-glucose Sodium Salt (α/β mixture) lies in its specific combination of D-Glucose and N-Acetylneuraminic Acid, providing distinct biochemical properties.
属性
CAS 编号 |
850452-92-5 |
|---|---|
分子式 |
C17H28NNaO14 |
分子量 |
493.394 |
IUPAC 名称 |
sodium;N-[6-carboxy-4-hydroxy-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-2-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-3-yl]ethanimidate |
InChI |
InChI=1S/C17H29NO14.Na/c1-5(20)18-9-6(21)2-17(16(28)29,32-14(9)10(23)7(22)3-19)30-4-8-11(24)12(25)13(26)15(27)31-8;/h6-15,19,21-27H,2-4H2,1H3,(H,18,20)(H,28,29);/q;+1/p-1/t6?,7-,8?,9?,10-,11?,12?,13?,14?,15?,17?;/m1./s1 |
InChI 键 |
GMOJVOSMCFEVIZ-RZWFJVBZSA-M |
SMILES |
CC(=NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)O)O)O)O)[O-].[Na+] |
同义词 |
6-O-(N-Acetyl-α-neuraminosyl)-α-D-glucopyranose Monosodium Salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








